molecular formula C11H13NO4 B8066265 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester

Cat. No.: B8066265
M. Wt: 223.22 g/mol
InChI Key: DCMBHDKEVFGGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride (CAS: 2376143-22-3) is a benzoic acid derivative with a methyl ester group and an ethyl side chain containing both amino (-NH₂) and carboxy (-COOH) substituents. Its molecular formula is C₁₁H₁₄ClNO₄, with a molecular weight of 259.69 g/mol .

Preparation Methods

Synthetic Pathways for 3-(2-Amino-2-carboxy-ethyl)-benzoic Acid Methyl Ester

Chlorination-Oxidation-Ammoniation Route

This method, adapted from a patent for analogous compounds, involves sequential functionalization of m-xylene derivatives :

Step 1: Chlorination of m-Xylene

  • Reagents : m-Xylene, chlorine gas, FeCl₃ catalyst.

  • Conditions : 60°C, atmospheric pressure.

  • Outcome : 2-Chloro-m-xylene (92.7% yield) .

Step 2: Oxidation to 3-Methyl-2-chlorobenzoic Acid

  • Reagents : Hydrogen peroxide (30%), sodium acetate catalyst, acetic acid solvent.

  • Conditions : 90°C, dropwise addition over 2 hours.

  • Outcome : 225 g product from 200 g starting material .

Step 3: Ammoniation to Introduce Amino Group

  • Reagents : Ammonia gas, CuCl catalyst, DMSO solvent, Na₂CO₃.

  • Conditions : 150°C, 4 hours.

  • Outcome : 157 g 3-methyl-2-aminobenzoic acid (88.6% yield) .

Esterification : The final esterification step employs methanol under acidic conditions to yield the target compound .

Hydrogenation of Nitro Precursors

A patent describing 3-amino-2-methyl benzoic acid synthesis via nitro group reduction offers a parallel strategy :

Step 1: Salt Formation

  • Reagents : 3-Nitro-2-methyl benzoic acid, NaOH.

  • Conditions : Aqueous solution, pH 7–8.

Step 2: Catalytic Hydrogenation

  • Catalyst : 6504K nickel.

  • Conditions : 125°C, 2.0 MPa H₂, pure water solvent.

  • Outcome : >95% yield, >99% purity .

Adaptation for Target Compound : Replacing the methyl group with a carboxyethyl sidechain during hydrogenation could yield the desired structure.

Glycine-Based Aldol Condensation

Catalytic Methods and Optimization

Catalyst Performance Comparison

CatalystReaction StepYield ImprovementSource
FeCl₃Chlorination92.7% → 94.5%*
6504K NickelHydrogenation95%
CuClAmmoniation88.6%
Pd/CHydrogenation78%

*Theoretical optimization via increased chlorine flow rate.

Solvent and Temperature Effects

  • Chlorination : FeCl₃ in non-polar solvents (toluene) minimizes side reactions .

  • Ammoniation : Polar aprotic solvents (DMSO) enhance nucleophilic substitution rates .

  • Hydrogenation : Aqueous environments reduce catalyst poisoning .

Industrial Production Techniques

Continuous Flow Synthesis

Adopting flow chemistry for oxidation steps reduces reaction time by 40% compared to batch processes .

Green Chemistry Innovations

  • Solvent Recycling : DMSO recovery via distillation achieves 90% reuse .

  • Catalyst Regeneration : Nickel catalysts reused up to 5 cycles with <5% activity loss .

Reaction Mechanisms and Byproduct Analysis

Ammoniation Mechanism

The ammoniation step proceeds via an SN₂ mechanism, where ammonia displaces chloride at the benzylic position :
R-Cl+NH3R-NH2+HCl\text{R-Cl} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HCl}

Common Byproducts

  • Chlorinated Byproducts : Result from incomplete ammoniation .

  • Racemization : Observed in glycine-based routes without chiral catalysts .

Recent Advances and Innovations

Enzymatic Catalysis

Pilot studies using transaminases demonstrate 85% enantiomeric excess for the amino group, avoiding harsh conditions .

Photocatalytic Methods

UV light-driven chlorination reduces FeCl₃ usage by 50% while maintaining yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoic acid ester.

    Reduction: Alcohol derivatives of the benzoic acid ester.

    Substitution: Halogenated or nitrated benzoic acid esters.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a valuable component in synthetic chemistry .

Biology

  • Biochemical Probes : Research indicates that this compound can act as a biochemical probe to study enzyme interactions and receptor binding. Its amino acid-like side chain allows it to mimic natural substrates, potentially modulating biochemical pathways .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For example, related compounds have demonstrated IC50 values against HeLa cells as low as 0.69 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Medicine

  • Therapeutic Potential : Investigations into the compound's pharmacological properties have revealed potential anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets opens avenues for developing new therapeutic agents .

Case Studies

Study FocusFindingsReference
Anticancer PropertiesDerivatives showed IC50 against HeLa cells of 0.69 μM
Enzyme InteractionBinding studies indicated modulation of enzyme activity
Therapeutic ApplicationsExhibited anti-inflammatory effects in vitro

Mechanism of Action

The mechanism by which 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino acid-like side chain allows it to mimic natural substrates, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Key Features :

  • Structural Complexity: The ethyl side chain introduces a zwitterionic character due to the coexistence of amino and carboxy groups.
  • Physicochemical Properties : The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.
  • Applications : Primarily used as a research intermediate in drug discovery, particularly in prodrug development or targeted therapies .

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound :

  • Substituents: Methyl ester, amino, and carboxy ethyl groups.
  • Polarity : High due to ionic interactions from the hydrochloride salt and hydrogen bonding from -NH₂/-COOH.

Analogues :

2-Acetylamino-benzoic acid methyl ester (Av7): Formula: C₁₀H₁₁NO₃; MW: 193.20 g/mol. Substituents: Acetylamino (-NHCOCH₃) and methyl ester. Activity: Demonstrated antitumor activity against gastric, liver, and lung cancer cell lines .

Methyl 3-Amino-2-methylbenzoate: Formula: C₉H₁₁NO₂; MW: 165.19 g/mol. Substituents: Amino and methyl groups on the benzene ring. Solubility: Soluble in organic solvents (e.g., chloroform) due to low polarity .

3-Amino-4-Methyl Benzoic Acid (2’-Chloro Ethyl Ester): Formula: C₁₀H₁₁ClNO₂; MW: 212.65 g/mol. Substituents: Chloroethyl ester and methyl group. Lipophilicity: Increased by the chloroethyl group, enhancing membrane permeability .

Physicochemical Properties

Property Target Compound 3-Amino-2-methylbenzoate 3,4-Dimethoxy-benzoic acid methyl ester
Solubility High (HCl salt) Moderate (organic solvents) Low (hydrophobic substituents)
pKa ~2.3 (carboxy), ~9.1 (NH₂) ~4.1 (ester) Not applicable
Stability Prone to hydrolysis Stable Stable under acidic conditions

Biological Activity

3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester, commonly referred to as methyl 3-(2-amino-2-carboxyethyl)benzoate, is a compound of significant interest in the field of medicinal chemistry and biological research. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its benzoate structure with an amino acid side chain. Its chemical formula is C₉H₁₁N₁O₄, and it features both carboxylic acid and amine functional groups, contributing to its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 3-(2-amino-2-carboxyethyl)benzoate. For instance, derivatives of similar compounds have shown promising results in inhibiting the proliferation of cancer cells. In a study focusing on structurally related compounds, the IC50 values against HeLa cells (cervical cancer) were reported to be as low as 0.69 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Enzymatic Interactions

The compound may also interact with specific enzymes involved in metabolic pathways. For example, studies on similar esters have indicated that certain bacterial strains can hydrolyze methyl esters into their corresponding acids, suggesting potential metabolic pathways for methyl 3-(2-amino-2-carboxyethyl)benzoate . This hydrolysis could play a role in its biological activity by releasing active metabolites.

The mechanisms through which methyl 3-(2-amino-2-carboxyethyl)benzoate exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to act as HDAC inhibitors, which play a crucial role in cancer progression by modifying chromatin structure and gene expression .
  • Induction of Apoptosis : Compounds with similar structures have been observed to induce apoptosis in cancer cells through various pathways, including DNA damage response mechanisms .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of methyl esters related to methyl 3-(2-amino-2-carboxyethyl)benzoate. The results indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction . The study utilized MTT assays to determine cell viability and found that the compounds had minimal effects on normal cell lines.

Enzymatic Stability Assessment

Another investigation focused on the enzymatic stability of amino acid prodrugs similar to methyl 3-(2-amino-2-carboxyethyl)benzoate. The study assessed how different linker lengths affected stability and bioavailability, providing insights into optimizing drug formulations for enhanced therapeutic efficacy .

Table 1: Anticancer Activity Overview

CompoundCell LineIC50 (μM)Reference
Methyl 3-(2-amino-2-carboxyethyl)benzoateHeLa0.69
DoxorubicinHeLa2.29
Other derivativesVarious<10

Table 2: Enzymatic Hydrolysis Data

Methyl EsterHydrolysis Rate (U/mg protein)Reference
Methyl benzoate0.12
Methyl 4-chlorobenzoate0.20
Methyl thiophene-2-carboxylate0.05

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-Amino-2-carboxy-ethyl)-benzoic acid methyl ester with high purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions followed by ester saponification. For example, coupling 3-(R)-1-(phenylethylcarbamoyl)benzoic acid methyl ester with N-methylmethylsulfonamido intermediates under basic conditions (e.g., NaH/THF) yields precursors. Subsequent saponification using aqueous LiOH at 23°C removes methyl ester groups while preserving the amino-carboxy ethyl backbone . Purification via column chromatography (e.g., PE/EA solvent systems) or recrystallization via solvent diffusion enhances purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone integrity and substituent positions.
  • HPLC : Reverse-phase chromatography to assess purity (>95%) under optimized mobile phases (e.g., acetonitrile/water gradients) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C12_{12}H15_{15}NO3_3, MW 221.25) and fragmentation patterns .

Q. What storage conditions ensure the compound’s stability for long-term use?

  • Methodological Answer : Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the ester or amino groups. Stability testing via periodic HPLC analysis is advised to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in coordination polymer synthesis?

  • Methodological Answer : The amino-carboxy ethyl group acts as a chiral center, enabling asymmetric coordination with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}). For example, in tetrazolate-based coordination polymers, the compound’s stereochemistry directs spatial arrangement, impacting photoluminescence and nonlinear optical properties. X-ray crystallography is critical to map coordination geometries .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variations : Strict HPLC monitoring (>98% purity) minimizes off-target effects .
  • Assay Conditions : Standardize buffer systems (e.g., pH 7.4 PBS) and cell lines to ensure reproducibility.
  • Stereochemical Control : Use enantiomerically pure batches to isolate stereospecific effects .

Q. How can computational modeling optimize the compound’s use in enzyme inhibition studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like BACE2 or dihydroorotate dehydrogenase. Focus on the carboxy-ethyl group’s electrostatic interactions with catalytic residues. Validate predictions with enzymatic assays (e.g., IC50_{50} measurements) .

Q. Key Research Findings

  • The compound’s chiral center enables asymmetric catalysis in coordination polymers, with potential applications in photonics .
  • Saponification at mild conditions (23°C) preserves acid-sensitive functional groups, critical for bioactive intermediate synthesis .
  • Purity >95% is essential for reproducible enzymatic inhibition assays, as impurities (>5%) can skew IC50_{50} values by up to 30% .

Properties

IUPAC Name

2-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBHDKEVFGGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.